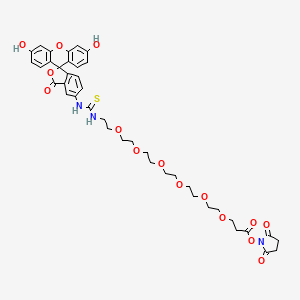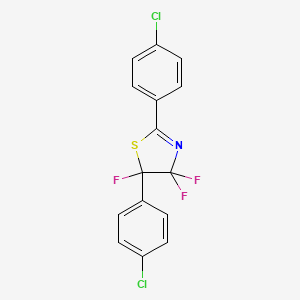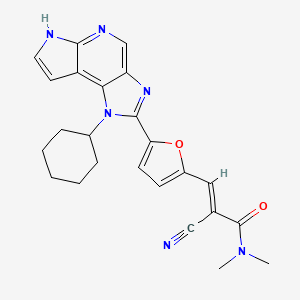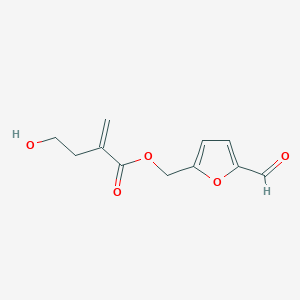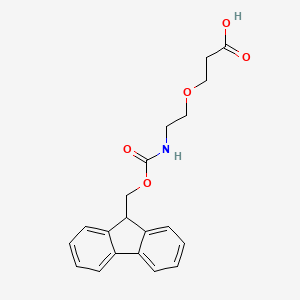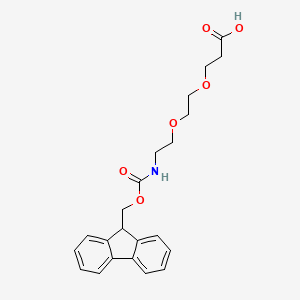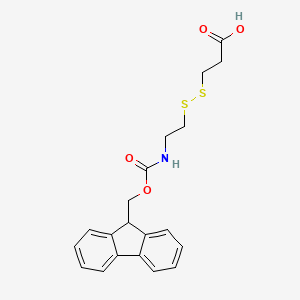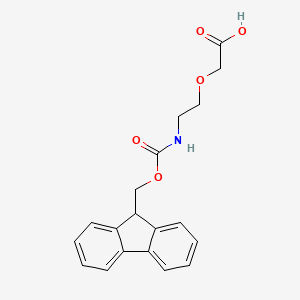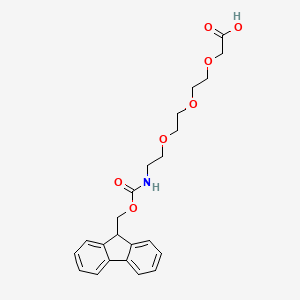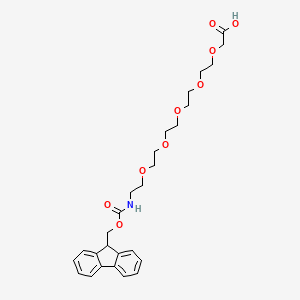
FTO-IN-7d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FTO-IN-7d is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of dioxygenases. FTO is involved in the demethylation of N6-methyladenosine (m6A) in RNA, which plays a crucial role in various biological processes, including RNA splicing, stability, and translation. This compound is the first inhibitor of the RNA demethylase FTO, demonstrating anticonvulsant activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of FTO-IN-7d would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
FTO-IN-7d can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
FTO-IN-7d has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the demethylation of N6-methyladenosine in RNA and its effects on various biological processes.
Biology: Helps in understanding the role of FTO in RNA metabolism and its implications in diseases such as obesity and cancer.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to FTO dysregulation, such as obesity, cancer, and neurological disorders.
Mécanisme D'action
FTO-IN-7d exerts its effects by inhibiting the activity of the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A) in RNA. By inhibiting FTO, this compound prevents the demethylation of m6A, leading to changes in RNA splicing, stability, and translation . This inhibition can affect various cellular processes and pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indium-doped tin oxide (ITO): Another transparent conducting oxide with similar applications but different chemical properties.
Antimony-doped tin oxide (ATO): Similar to FTO but with different stability and conductivity characteristics.
Uniqueness of FTO-IN-7d
This compound is unique in its specific inhibition of the fat mass and obesity-associated protein (FTO), making it a valuable tool for studying the role of FTO in RNA metabolism and its implications in various diseases. Its anticonvulsant activity also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1585219-04-0 |
|---|---|
Formule moléculaire |
C12H12ClNO5S |
Poids moléculaire |
317.74 |
Nom IUPAC |
N-(3,4-Dihydroxy-5-(4-chlorophenyl)-2-furanyl)ethanesulfonamide |
InChI |
InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |
Clé InChI |
WWHUSZQHRUNRSB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(NC1=C(O)C(O)=C(C2=CC=C(Cl)C=C2)O1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FTO-IN-7d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


